

# Fevipiprant's Effect on Sputum Eosinophils: A Reproducible Phenomenon in Eosinophilic Asthma

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Compound of Interest		
Compound Name:	Fevipiprant	
Cat. No.:	B1672611	Get Quote

**Fevipiprant**, an oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has demonstrated a consistent and reproducible effect in reducing sputum eosinophils in patients with moderate-to-severe eosinophilic asthma across multiple clinical trials. This guide provides a comparative analysis of the experimental data, detailed methodologies of key studies, and an overview of the underlying signaling pathway.

# Comparative Analysis of Sputum Eosinophil Reduction

Clinical studies have consistently shown that **Fevipiprant** significantly reduces sputum eosinophil counts compared to placebo. The following table summarizes the key quantitative data from pivotal trials.



Study	Fevipipr ant Dosage	Treatme nt Duration	Baseline Sputum Eosinop hil % (Fevipipr ant Group)	End-of- Treatme nt Sputum Eosinop hil % (Fevipipr ant Group)	Baseline Sputum Eosinop hil % (Placebo Group)	End-of- Treatme nt Sputum Eosinop hil % (Placebo Group)	Fold Reductio n vs. Placebo
Gonem et al. (Phase II)[1][2]	225 mg twice daily	12 weeks	5.4% (geometri c mean)	1.1% (geometri c mean) [1][2]	4.6% (geometri c mean)	3.9% (geometri c mean) [1]	3.5-fold greater decrease
LUSTER- 1 & LUSTER- 2 (Phase III)	150 mg or 450 mg once daily	52 weeks	Not explicitly reported as a primary outcome for sputum eosinophi ls, but Phase II results were a key rationale.	Phase III trials focused on exacerba tion rates.	Not explicitly reported as a primary outcome for sputum eosinophi ls.	Phase III trials focused on exacerba tion rates.	While not a primary endpoint, Phase II data showing reduced sputum eosinophi Is supporte d the Phase III trials.

### **Experimental Protocols**

The reproducibility of **Fevipiprant**'s effect is underscored by the rigorous methodologies employed in the clinical trials.

## Gonem et al. (Phase II) Study Protocol



- Study Design: A single-center, randomized, double-blind, parallel-group, placebo-controlled trial.
- Patient Population: 61 patients with persistent, moderate-to-severe asthma and a sputum eosinophil count of ≥2%.
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Fevipiprant
  or a placebo.
- Treatment Regimen: Fevipiprant was administered orally at a dose of 225 mg twice daily for 12 weeks. Patients continued their existing inhaled corticosteroid treatment.
- Primary Outcome: The primary outcome was the change in sputum eosinophil percentage from baseline to 12 weeks.
- Sputum Analysis: Sputum was induced and processed to determine the differential inflammatory cell count, with a focus on eosinophils.

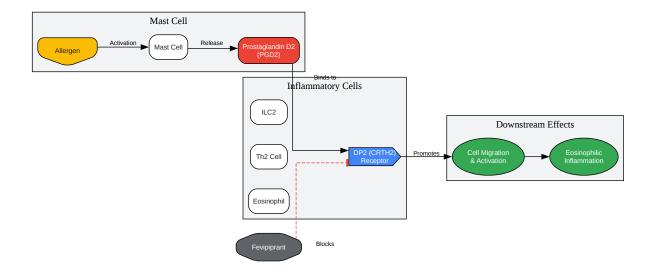
#### LUSTER-1 and LUSTER-2 (Phase III) Study Protocol

- Study Design: Two replicate, randomized, double-blind, placebo-controlled, parallel-group,
   52-week studies.
- Patient Population: Patients aged 12 years or older with uncontrolled severe asthma
  receiving medium-to-high-dose inhaled corticosteroids plus a second controller. Patients
  were stratified by blood eosinophil counts (<250 cells per μL or ≥250 cells per μL).</li>
- Treatment Regimen: Patients were randomized to receive Fevipiprant 150 mg once daily,
   Fevipiprant 450 mg once daily, or placebo.
- Primary Outcome: The primary endpoint was the annualized rate of moderate-to-severe
  asthma exacerbations. While sputum eosinophils were not the primary outcome, the
  rationale for these trials was built on the promising Phase II results demonstrating a
  reduction in this biomarker.

### **Signaling Pathway of Fevipiprant's Action**



**Fevipiprant** exerts its effect by targeting the Prostaglandin D2 (PGD2) pathway, a key driver of type 2 (T2) inflammation in asthma. PGD2, primarily released from mast cells, activates the DP2 receptor (also known as CRTH2) on various inflammatory cells, including eosinophils, Thelper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s). This activation promotes the migration, activation, and survival of these cells in the airways, leading to eosinophilic inflammation. **Fevipiprant** acts as a competitive antagonist of the DP2 receptor, thereby blocking the downstream effects of PGD2 and reducing eosinophilic airway inflammation.



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#### References

- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
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